N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Description
N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by:
- Thiazole core: Substituted at the 4-position with a methyl group and at the 2-position with a 3-(trifluoromethyl)phenyl group.
- Carboxamide moiety: Attached to the 5-position of the thiazole, linked to a 2,4-difluorophenyl group.
- Functional groups: Fluorine atoms and trifluoromethyl groups enhance lipophilicity and metabolic stability, which are critical for bioactivity .
This compound shares structural motifs with other thiazole and carboxamide derivatives, which are often explored for antibacterial, kinase inhibitory, and pesticidal activities.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5N2OS/c1-9-15(16(26)25-14-6-5-12(19)8-13(14)20)27-17(24-9)10-3-2-4-11(7-10)18(21,22)23/h2-8H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBRKYYDQSOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F5N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound has a bleaching action, due to the inhibition of carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death.
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway. Carotenoids are important for photosynthesis as they absorb light energy for use in this process. By inhibiting carotenoid biosynthesis, the compound prevents photosynthesis, leading to plant death.
Pharmacokinetics
It is known that the compound is stable in air up to its melting point. The compound has a low solubility in water (<0.05 mg/l at 25 °C), but is soluble in most organic solvents. This suggests that the compound may have good bioavailability in organisms that can absorb it through organic solvents.
Result of Action
The result of the compound’s action is the death of the plant cells. This is due to the inhibition of photosynthesis, which is essential for the plant’s survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s stability in air suggests that it may be less effective in environments with high humidity or rainfall. Additionally, the compound’s low solubility in water suggests that it may be less effective in aquatic environments or in soils with high water content.
Biological Activity
N-(2,4-Difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H11F5N2OS
- Molecular Weight : 398.35 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB7713086.
The compound's biological activity is largely attributed to its structural components, particularly the thiazole and carboxamide groups. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The IC50 values ranged from 7 to 20 µM, indicating moderate potency against these cells .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This was evidenced by morphological changes in treated cells and increased lactate dehydrogenase (LDH) release, suggesting cell membrane damage .
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties:
- Bacterial Inhibition : It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a potential role as an alternative antimicrobial agent .
Case Studies
- Cytotoxicity Assessment :
- Antimicrobial Efficacy :
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Data Tables
Research Findings and Trends
- Fluorine Impact : Fluorinated aryl groups (e.g., 2,4-difluorophenyl, 3-CF3-phenyl) improve metabolic stability and target binding across multiple applications .
- Thiazole vs. Heterocycle Replacements : Thiazole cores offer versatility for substitutions, while pyridine or isoxazole analogues prioritize specific electronic or metabolic profiles .
- Synthetic Strategies : HATU-mediated coupling () vs. cyclization methods () reflect trade-offs between yield and functional group tolerance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step procedures. A thiazole core can be constructed via cyclization of thiourea intermediates or condensation reactions. For example, 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (precursor) is synthesized by reacting methyl thiocyanate derivatives with α-bromo ketones, followed by hydrolysis . The carboxamide group is introduced by coupling the carboxylic acid with 2,4-difluoroaniline using activating agents like HATU or EDCl. Optimization of solvent (DMF or THF), temperature (60–80°C), and catalyst (e.g., DMAP) improves yields. Purity is confirmed via HPLC (≥98%) .
Q. Which spectroscopic and analytical methods are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : H and C NMR identify substituents on the thiazole ring, with fluorine coupling patterns confirming difluorophenyl and trifluoromethyl groups.
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–S bond lengths ≈1.74 Å in thiazole derivatives) .
- HPLC : Quantifies purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at 411.08 m/z).
Q. How can initial bioactivity screening be designed for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For agrochemical potential, test insecticidal activity via in vitro acetylcholinesterase inhibition assays (IC values) or herbicidal effects on Arabidopsis root elongation . For medicinal applications, screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) or bacterial strains (MIC determination using broth dilution) . Include positive controls (e.g., fluazuron for agro studies , cisplatin for anticancer assays).
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to target enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina) with X-ray structures of receptors (e.g., CYP450 for agrochemical metabolism or kinase domains for anticancer activity). Parametrize trifluoromethyl groups with quantum mechanical charge calculations (DFT/B3LYP). Validate using MD simulations (NAMD) to assess binding stability over 100 ns. Compare results with SAR studies of analogs (e.g., substituent effects on logP and IC) .
Q. How can environmental degradation pathways and atmospheric stability be evaluated?
- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ >290 nm) in aqueous solutions (pH 7–9) to identify degradation products via LC-MS/MS. Assess hydrolysis rates at 25–50°C (buffers at pH 5, 7, 9). For atmospheric persistence, use smog chamber experiments to measure reaction rates with OH radicals (GC-MS analysis) . Model half-lives using EPI Suite or AOPWIN software.
Q. How should conflicting bioactivity data across assays be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures affecting solubility). Address this by:
- Dose-response normalization : Use Hill plots to compare efficacy slopes.
- Solubility checks : Measure compound stability in DMSO/PBS via dynamic light scattering.
- Orthogonal assays : Validate antifungal activity with both agar diffusion and microdilution methods.
- Meta-analysis : Pool data from ≥3 independent trials and apply ANOVA with post-hoc tests (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
